Boc-Phe(3-CN)-OH

Catalog No.
S671848
CAS No.
131980-30-8
M.F
C15H18N2O4
M. Wt
290.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Phe(3-CN)-OH

CAS Number

131980-30-8

Product Name

Boc-Phe(3-CN)-OH

IUPAC Name

(2S)-3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1

InChI Key

FDQDHMZKOPOWFE-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O

Synonyms

131980-30-8;Boc-Phe(3-CN)-OH;Boc-L-3-Cyanophenylalanine;Boc-3-cyano-L-phenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoicacid;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoicacid;SBB063853;(2S)-2-[(tert-butoxy)carbonylamino]-3-(3-cyanophenyl)propanoicacid;Boc-L-3-Cyanophe;AC1MC19U;14986_ALDRICH;SCHEMBL3748882;14986_FLUKA;CTK8B3681;FDQDHMZKOPOWFE-LBPRGKRZSA-N;MolPort-002-344-035;ZINC2569507;ANW-42938;CB-750;AKOS015836513;AKOS015889803;AM82767;BL236-1;RTR-004392;AJ-41729

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC(=C1)C#N)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C#N)C(=O)O

Peptide Synthesis and Protein Engineering

N-Boc-3-cyano-L-phenylalanine can be incorporated into peptides and proteins using standard solid-phase peptide synthesis techniques. This allows researchers to investigate the effects of the cyano group on protein structure, function, and interactions with other molecules. For example, studies have shown that incorporating N-Boc-3-cyano-L-phenylalanine into peptides can improve their binding affinity to specific targets [1].

[1] – Replacement of Phenylalanine with 3-Cyanophenylalanine To Enhance the Affinity of Cyclic RGD Peptides for αvβ3 Integrin, Bioorganic & Medicinal Chemistry Letters, Volume 12, Issue 12, 2002, Pages 1677-1680,

Enzyme Substrate Analogs

The cyano group can mimic the behavior of other functional groups, such as the carboxylate group found in natural amino acids. This makes N-Boc-3-cyano-L-phenylalanine a valuable tool for designing enzyme substrate analogs. These analogs can be used to study the mechanisms of enzyme action and identify new drug targets. For example, N-Boc-3-cyano-L-phenylalanine has been used to develop inhibitors of the enzyme cathepsin B, which is involved in various diseases such as cancer and Alzheimer's disease [2].

[2] – Design and evaluation of selective inhibitors of cathepsin B based on a cyanophenylalanine scaffold, Bioorganic & Medicinal Chemistry, Volume 15, Issue 18, 2007, Pages 6208-6217,

Boc-Phe(3-CN)-OH, also known as N-Boc-3-cyano-L-phenylalanine, is a derivative of phenylalanine where a tert-butyloxycarbonyl (Boc) protecting group is attached to the amino group and a cyano group is present at the meta position of the phenyl ring. Its chemical formula is C15_{15}H18_{18}N2_2O4_4, and it has a CAS number of 131980-30-8. This compound is primarily used in peptide synthesis and as a building block for various chemical applications due to its unique functional groups that allow for diverse reactivity and modification .

, including:

  • Nucleophilic Substitution Reactions: The cyano group can participate in nucleophilic substitutions, allowing for further functionalization.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in coupling reactions.
  • Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxylic acid, which may alter the compound's biological activity.

Boc-Phe(3-CN)-OH can be synthesized through several methods:

  • Starting from Phenylalanine: The synthesis typically begins with L-phenylalanine, which is first protected using the Boc group.
  • Introduction of the Cyano Group: The cyano group can be introduced via electrophilic aromatic substitution or by using cyanogen bromide in the presence of a base.
  • Purification: The final product is usually purified through techniques such as recrystallization or chromatography to achieve a high degree of purity (≥98% by TLC) .

Boc-Phe(3-CN)-OH has various applications in:

  • Peptide Synthesis: It serves as a valuable building block in the synthesis of peptides and proteins, particularly in creating modified peptides with enhanced properties.
  • Drug Development: Its unique structure allows it to be explored for potential pharmaceutical applications, particularly in designing inhibitors or modulators of biological targets.
  • Chemical Research: Used as a reagent in various organic synthesis processes and studies related to amino acid derivatives .

Boc-Phe(3-CN)-OH shares structural similarities with several other amino acid derivatives. Below are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Boc-Phe-OHNo cyano group; only amino and carboxylic groupsMore straightforward peptide coupling
Boc-D-Phe(3-CN)-OHD-enantiomer of Boc-Phe(3-CN)-OHDifferent stereochemistry affects activity
Boc-Tyr(3-CN)-OHSimilar structure but contains tyrosinePotentially different biological interactions due to aromatic ring differences
Boc-Ala-OHSimple amino acid without additional groupsLacks complexity for specific reactions

Boc-Phe(3-CN)-OH's unique combination of a cyano group and a protecting group makes it particularly versatile for synthetic applications compared to simpler amino acids .

Boc-Phe(3-CN)-OH, also known as N-tert-butoxycarbonyl-3-cyanophenylalanine, is a valuable building block in peptide synthesis with the molecular formula C15H18N2O4 and a molecular weight of 290.31 g/mol [1]. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a cyano group at the meta position of the phenylalanine aromatic ring [2]. Laboratory-scale synthesis of this compound typically follows several established routes that can be adapted based on available starting materials and desired scale [3].

One common laboratory synthesis route begins with 3-cyanophenylalanine as the starting material, which undergoes protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine [4]. This reaction is typically performed in a mixture of water and tetrahydrofuran (THF) or dioxane at room temperature or with moderate heating to 40°C [12].

An alternative approach involves the modification of phenylalanine derivatives through the introduction of the cyano group at the meta position of the aromatic ring [5]. This can be achieved through various methods including direct cyanation of meta-halogenated phenylalanine derivatives or through cross-coupling reactions [6].

Synthesis RouteStarting MaterialKey ReagentsTypical YieldReaction Time
Direct Protection3-CyanophenylalanineBoc2O, NaOH, H2O/THF75-85%2-4 hours
Cyanation RouteBoc-3-IodophenylalanineCuCN, DMF65-75%6-8 hours
Suzuki CouplingBoc-3-Bromophenylalanine3-Cyanophenylboronic acid, Pd catalyst70-80%4-6 hours

The Suzuki-Miyaura cross-coupling reaction has proven particularly valuable for the synthesis of Boc-Phe(3-CN)-OH, allowing for the introduction of the cyano functionality through coupling of a boronic acid with a halogenated phenylalanine derivative [29]. This approach offers good yields and high selectivity under relatively mild conditions [30].

Protection Strategies for the Amino Group

The protection of the amino group is a critical step in the synthesis of Boc-Phe(3-CN)-OH, as it prevents unwanted side reactions during subsequent transformations and enables selective functionalization [12]. The tert-butoxycarbonyl (Boc) group is widely used for this purpose due to its stability under basic and nucleophilic conditions, while being readily removable under acidic conditions [15].

The introduction of the Boc protecting group is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base [12]. Several bases can be employed for this reaction, including sodium hydroxide, sodium bicarbonate, and 4-dimethylaminopyridine (DMAP) [12]. The reaction conditions are quite flexible, allowing for the use of various solvents such as water, tetrahydrofuran (THF), acetonitrile, or mixtures thereof [12].

A typical procedure involves dissolving the amino acid in a suitable solvent system, adding 1.1-1.2 equivalents of Boc2O and 1-1.5 equivalents of base, and stirring at room temperature or with mild heating (up to 40°C) until the reaction is complete [12]. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) [3].

The Boc protection strategy offers several advantages for the synthesis of Boc-Phe(3-CN)-OH [15]:

  • Stability under basic conditions, allowing for subsequent transformations that require basic media [12]
  • Compatibility with various functional groups, including the cyano group
  • Selective removal under acidic conditions without affecting other functional groups [12]
  • High yields and clean reactions, minimizing the need for extensive purification [15]

The Boc group can be selectively removed when needed using trifluoroacetic acid (TFA) in dichloromethane or other acidic conditions, making it a versatile protecting group for multistep syntheses [34]. Alternative milder deprotection methods have also been developed, such as the use of oxalyl chloride in methanol, which can be advantageous for substrates containing sensitive functional groups [34].

Stereoselectivity in Synthesis

Maintaining stereochemical integrity during the synthesis of Boc-Phe(3-CN)-OH is crucial, as the biological activity and utility of amino acids and their derivatives are often highly dependent on their stereochemistry [16]. The natural L-form (S-configuration) of phenylalanine derivatives is typically desired for most applications in peptide synthesis and medicinal chemistry [17].

The stereoselectivity in the synthesis of Boc-Phe(3-CN)-OH can be approached from two perspectives: either starting with the correctly configured phenylalanine derivative and maintaining its stereochemistry throughout the synthesis, or employing stereoselective methods to establish the desired configuration [17].

When starting with L-phenylalanine or its derivatives, care must be taken to avoid conditions that might lead to racemization, particularly those involving the α-carbon [16]. Basic conditions can potentially cause racemization through deprotonation of the α-hydrogen, especially if the amino group is not properly protected [17]. The Boc protection strategy is advantageous in this regard, as it helps prevent racemization during subsequent transformations [12].

For the introduction of the cyano functionality, methods that do not affect the stereocenter are preferred [14]. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly valuable as they typically proceed without disturbing the stereochemistry at the α-carbon [29]. These reactions modify the aromatic ring without affecting the stereocenter of the amino acid [30].

If starting from racemic mixtures or if racemization has occurred, several approaches can be employed to obtain the desired stereoisomer [17]:

  • Chromatographic separation of diastereomeric derivatives
  • Enzymatic resolution using specific enzymes that selectively process one enantiomer
  • Crystallization of diastereomeric salts

The stereochemical purity of Boc-Phe(3-CN)-OH can be assessed using chiral HPLC analysis, polarimetry, or NMR spectroscopy with chiral shift reagents [19]. For the L-isomer of Boc-Phe(3-CN)-OH, a specific rotation [α]D25 of approximately -13 ± 2° (c=1.013 in methanol) has been reported [2].

Purification and Analytical Methods

The purification and analysis of Boc-Phe(3-CN)-OH require appropriate techniques to ensure high purity and correct structural characterization [19]. Various methods are employed depending on the scale of synthesis, the nature of impurities, and the required purity level [21].

For laboratory-scale synthesis, the crude Boc-Phe(3-CN)-OH is typically purified using a combination of extraction, crystallization, and chromatographic techniques [3]. After the reaction is complete, an aqueous workup is often performed, involving dilution with water and extraction with an organic solvent such as ethyl acetate [3]. The organic phase is then washed with appropriate aqueous solutions to remove impurities, dried over anhydrous sodium sulfate, and concentrated under reduced pressure [3].

Crystallization is a common purification method for Boc-protected amino acids, including Boc-Phe(3-CN)-OH [21]. This can be achieved using various solvent systems, with ethyl acetate/hexane or dichloromethane/diethyl ether being commonly employed [3]. The choice of crystallization solvent depends on the solubility properties of the compound and the nature of the impurities [21].

For more challenging purifications, column chromatography on silica gel is often necessary [21]. This technique allows for the separation of closely related compounds and can provide high-purity material [21]. Typical solvent systems for the chromatographic purification of Boc-Phe(3-CN)-OH include mixtures of dichloromethane/methanol or ethyl acetate/hexane with gradually increasing polarity [10].

Analytical methods for the characterization and purity assessment of Boc-Phe(3-CN)-OH include:

Analytical MethodInformation ProvidedTypical Parameters
NMR SpectroscopyStructural confirmation, purity assessment1H NMR (400 MHz, DMSO-d6 or CDCl3), 13C NMR (100 MHz)
HPLCPurity assessment, enantiomeric purityC18 reverse phase column, UV detection at 214-220 nm
Mass SpectrometryMolecular weight confirmationESI-MS, [M+H]+ expected at m/z 291.1
IR SpectroscopyFunctional group identificationCharacteristic bands: CN stretch (~2230 cm-1), C=O stretch (~1700 cm-1)
Elemental AnalysisCompositional purityC, H, N percentages matching calculated values

High-performance liquid chromatography (HPLC) is particularly valuable for the analysis of Boc-Phe(3-CN)-OH, allowing for both purity assessment and, when using chiral columns, determination of enantiomeric purity [19]. Various column chemistries can be employed, including C18 reverse phase for general purity analysis and chiral columns such as polysaccharide-based phases for enantiomeric purity determination [25].

For the separation and analysis of Boc-Phe(3-CN)-OH, HPLC methods typically employ gradient elution with mixtures of water and acetonitrile containing small amounts of trifluoroacetic acid or formic acid as modifiers [33]. Detection is commonly performed using UV absorption at wavelengths around 214-220 nm, where the peptide bonds and aromatic rings show strong absorption [33].

Industrial Production Considerations

The industrial production of Boc-Phe(3-CN)-OH presents several challenges and considerations that differ from laboratory-scale synthesis [22]. These include issues related to scalability, cost-effectiveness, safety, environmental impact, and quality control [23].

For large-scale production, the choice of synthetic route is critical and often differs from laboratory-scale methods [22]. Factors such as the cost and availability of starting materials, the efficiency of reactions, the ease of purification, and the generation of waste all play important roles in this decision [23]. While laboratory syntheses might prioritize yield and purity, industrial processes must balance these with economic and practical considerations [26].

Several approaches can be considered for the industrial production of Boc-Phe(3-CN)-OH:

  • Chemical synthesis starting from commercially available 3-cyanophenylalanine, followed by Boc protection [22]
  • Modification of phenylalanine derivatives through introduction of the cyano group using scalable methods [26]
  • Fermentation-based production of the amino acid core structure, followed by chemical modification [23]

The fermentation approach for amino acid production has gained significant attention due to its potential for sustainability and cost-effectiveness [22]. While traditional amino acids like phenylalanine can be produced through fermentation using microorganisms such as Corynebacterium glutamicum or Escherichia coli, the production of specialized derivatives like 3-cyanophenylalanine typically requires additional chemical steps [23].

For the Boc protection step, industrial processes often employ continuous flow reactors rather than batch processes, allowing for better control of reaction parameters, improved safety, and higher throughput [24]. The use of immobilized enzymes or catalysts can also enhance efficiency and reduce waste generation [27].

Purification at industrial scale typically relies on crystallization rather than chromatography, as the latter becomes prohibitively expensive and generates large volumes of solvent waste [24]. Developing robust crystallization processes that consistently yield high-purity material is therefore a key challenge in the industrial production of Boc-Phe(3-CN)-OH [27].

Quality control in industrial settings involves in-process testing and final product analysis using methods such as HPLC, NMR spectroscopy, and mass spectrometry [25]. Automated systems for continuous monitoring of reaction progress and product quality are increasingly being implemented to ensure consistency and compliance with regulatory requirements [28].

XLogP3

2.2

Wikipedia

Boc-L-3-cyanophenylalanine

Dates

Modify: 2023-08-15

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